N-(3-ethoxyphenyl)-2-iodoacetamide
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Overview
Description
N-(3-ethoxyphenyl)-2-iodoacetamide: is a chemical compound with the molecular formula C10H12INO2 and a molecular weight of 305.11 g/mol. It is a bioactive chemical known for its applications in various scientific fields.
Preparation Methods
The synthesis of N-(3-ethoxyphenyl)-2-iodoacetamide typically involves the reaction of m-Phenetidine with iodoacetic acid or its derivatives under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require the presence of catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(3-ethoxyphenyl)-2-iodoacetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield m-Phenetidine and iodoacetic acid.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(3-ethoxyphenyl)-2-iodoacetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the iodoacetyl group into various molecules.
Biology: The compound is used in biochemical studies to modify proteins and peptides, aiding in the study of protein structure and function.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of N-(3-ethoxyphenyl)-2-iodoacetamide involves the interaction of the iodoacetyl group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
N-(3-ethoxyphenyl)-2-iodoacetamide can be compared with other similar compounds such as:
m-Phenetidine: The parent compound without the iodoacetyl group.
p-Phenetidine: A positional isomer with the ethoxy group in the para position.
N-(Bromoacetyl)-m-Phenetidine: A similar compound with a bromoacetyl group instead of an iodoacetyl group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodoacetyl group, which can participate in unique chemical reactions and interactions compared to its analogs .
Properties
CAS No. |
17641-14-4 |
---|---|
Molecular Formula |
C10H12INO2 |
Molecular Weight |
305.11 g/mol |
IUPAC Name |
N-(3-ethoxyphenyl)-2-iodoacetamide |
InChI |
InChI=1S/C10H12INO2/c1-2-14-9-5-3-4-8(6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) |
InChI Key |
CBJNNMBPADWFDD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)CI |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)CI |
Appearance |
Solid powder |
Key on ui other cas no. |
17641-14-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Acetophenetidide, 2-iodo- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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